2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a hydroxyethyl group, and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide or a suitable hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Attachment of Thiophene Rings: The final step involves the reaction of the hydroxyethyl intermediate with thiophene derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-13-5-7-14(8-6-13)23-11-17(21)20-12-18(22,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,22H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXCEUBVAQNIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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